N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Description
The target compound, N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide, features a 2,4-dioxoquinazolin-3-yl core linked to a butanamide chain and a 2-chlorophenylmethyl group. A unique furan-2-ylmethylamino substituent is attached via a carbonyl group. Quinazolinone derivatives are known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects . The synthesis of such compounds typically involves alkylation or amidation steps under basic conditions in polar aprotic solvents like dimethylformamide (DMF) .
Properties
CAS No. |
865655-59-0 |
|---|---|
Molecular Formula |
C26H25ClN4O5 |
Molecular Weight |
508.96 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H25ClN4O5/c27-21-10-3-1-7-18(21)15-28-23(32)12-5-13-30-25(34)20-9-2-4-11-22(20)31(26(30)35)17-24(33)29-16-19-8-6-14-36-19/h1-4,6-11,14H,5,12-13,15-17H2,(H,28,32)(H,29,33) |
InChI Key |
HVPNHIDSLQRZPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is added through a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the quinazoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinazoline core can produce various hydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with specific functions.
Mechanism of Action
The mechanism by which N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the furan ring and chlorophenyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core Structure : 2,4-Dioxoquinazolin-3-yl.
- Substituents :
- 2,4-Dichlorophenylmethyl group (vs. 2-chlorophenylmethyl in the target).
- Acetamide chain (vs. butanamide in the target).
- Synthesis : Alkylation with 1-chloromethylbenzene in DMF using K₂CO₃ at 70–80°C .
- Activity : Exhibits anticonvulsant properties in preclinical models .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
Analogues with Heterocyclic Amide Linkages
N-(5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide
- Core Structure: 1,3,4-Thiadiazole (vs. quinazolinone).
- Substituents :
- 4-Chlorophenylmethyl group (positional isomer of the target’s 2-chlorophenyl).
- Butanamide chain (identical to the target).
- Activity: Not explicitly reported, but thiadiazoles are associated with antimicrobial activity .
- Key Difference : The thiadiazole core may confer different electronic properties, influencing binding to biological targets.
N-(1H-Benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide
- Core Structure : Benzimidazole-triazole hybrid.
- Substituents: Pyridin-2-ylamino group (vs. furan-2-ylmethylamino). Butanamide chain (identical to the target).
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Activity: Inhibits Pseudomonas aeruginosa quorum sensing with IC₅₀ values < 50 µM .
- Key Difference: The triazole-benzimidazole scaffold offers distinct hydrogen-bonding capabilities compared to quinazolinones.
Comparison Table
Key Findings and Implications
Substituent Impact :
- Chlorophenyl Position : 2-Chlorophenyl (target) vs. 2,4-dichlorophenyl ( compound) affects lipophilicity and target selectivity.
- Amide Chain Length : Butanamide (target) vs. acetamide ( compound) may influence solubility and pharmacokinetics.
Synthetic Routes: Alkylation in DMF with K₂CO₃ is a common method for quinazolinone derivatives, enabling scalable production .
Biological Activity
N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
- Molecular Formula: C26H25ClN4O5
- Molecular Weight: 508.96 g/mol
- IUPAC Name: this compound
- CAS Number: 865655-59-0
The compound features a quinazoline core, a furan ring, and a chlorophenyl group, which contribute to its diverse biological activities.
This compound is primarily studied for its inhibitory effects on the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome plays a crucial role in the inflammatory response and is implicated in various autoimmune diseases and chronic inflammatory conditions. The compound's ability to modulate this pathway positions it as a promising candidate for therapeutic development in inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anti-inflammatory Effects : Inhibition of the NLRP3 inflammasome can lead to reduced production of pro-inflammatory cytokines, which are critical in the pathogenesis of many inflammatory diseases.
- Anticancer Potential : The quinazoline derivatives have been extensively studied for their anticancer properties. The structural features of this compound suggest potential interactions with cancer-related molecular targets, which may inhibit tumor growth and proliferation.
- Enzyme Inhibition : The quinazoline core is known for its ability to inhibit various kinases, suggesting that this compound may also act as a kinase inhibitor, further broadening its therapeutic applications.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that quinazoline derivatives exhibit significant anti-inflammatory activity through NLRP3 inhibition. |
| Study B | Identified structural modifications that enhance binding affinity to target proteins involved in cancer pathways. |
| Study C | Explored the pharmacokinetics and bioavailability of similar compounds, suggesting favorable profiles for therapeutic use. |
Interaction Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify interactions between the compound and target proteins like NLRP3. These studies are crucial for optimizing therapeutic potential and minimizing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
